4-ethyl-3-fluorobenzaldehyde

Catalog No.
S6493692
CAS No.
1289005-83-9
M.F
C9H9FO
M. Wt
152.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-3-fluorobenzaldehyde

CAS Number

1289005-83-9

Product Name

4-ethyl-3-fluorobenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.2
  • Organic Synthesis: The aldehyde group (CHO) in 4-ethyl-3-fluorobenzaldehyde makes it a valuable intermediate for the synthesis of more complex organic molecules. Aldehydes can undergo various reactions like condensation reactions, reductions, and oxidations to form a diverse range of chemicals .
  • Medicinal Chemistry: Fluorine substitution and the aromatic ring structure can influence the biological properties of molecules. These characteristics have been explored in the development of pharmaceuticals . 4-Ethyl-3-fluorobenzaldehyde could potentially serve as a building block for novel drug discovery efforts. However, specific research on this molecule's medicinal properties is not yet widely documented.
  • Material Science: Aromatic aldehydes can be used in the design of functional materials. For example, they can be incorporated into polymers to create materials with specific properties . Further research is needed to determine if 4-ethyl-3-fluorobenzaldehyde has applications in this field.

4-Ethyl-3-fluorobenzaldehyde is an organic compound characterized by the presence of an ethyl group and a fluorine atom attached to a benzaldehyde structure. Its chemical formula is C9H9FO\text{C}_9\text{H}_{9}\text{FO}, and it has a molecular weight of approximately 152.17 g/mol. This compound features a benzene ring with a formyl group (CHO-CHO) and is known for its potential applications in organic synthesis and medicinal chemistry.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Research indicates that compounds related to 4-ethyl-3-fluorobenzaldehyde exhibit biological activities, particularly as potential antimicrobial agents. For instance, derivatives formed from this compound have shown promise in studies targeting various bacterial strains, suggesting that modifications to the benzaldehyde structure can enhance efficacy against pathogens .

Several methods exist for synthesizing 4-ethyl-3-fluorobenzaldehyde:

  • Halogen Exchange Reaction: This involves starting from 4-chloro-3-fluorobenzaldehyde, where the chlorine atom is replaced by an ethyl group through nucleophilic substitution reactions .
  • Esterification followed by Hydrolysis: An ethyl ester derivative can be synthesized first and then hydrolyzed to yield the aldehyde.
  • Knoevenagel Condensation: This method utilizes ethyl acetoacetate and 4-fluorobenzaldehyde, where a condensation reaction leads to the formation of β-keto esters that can be further processed to obtain the desired aldehyde .

4-Ethyl-3-fluorobenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in the development of polymeric materials due to its reactive functional groups.
  • Flavor and Fragrance Industry: Its aromatic properties make it suitable for use in flavoring agents and perfumes.

Interaction studies involving 4-ethyl-3-fluorobenzaldehyde often focus on its reactivity with biological molecules. For example, studies have shown that it can interact with amino acids and proteins, leading to potential applications in drug design where these interactions can influence biological pathways .

4-Ethyl-3-fluorobenzaldehyde shares structural similarities with several other fluorinated benzaldehydes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-FluorobenzaldehydeC7H5FONo ethyl group; simpler structure
3-FluorobenzaldehydeC7H5FOFluorine at a different position; different reactivity
4-Chloro-3-fluorobenzaldehydeC7H4ClFOContains chlorine instead of ethyl; different applications
3-Bromo-4-fluorobenzaldehydeC7H5BrFContains bromine; used in different synthetic pathways

The presence of the ethyl group in 4-ethyl-3-fluorobenzaldehyde provides unique steric and electronic properties that may influence its reactivity and biological activity compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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